Isopropenyl-alpha,alpha-dimethylbenzyl alcohol Isopropenyl-alpha,alpha-dimethylbenzyl alcohol
Brand Name: Vulcanchem
CAS No.: 24802-06-0
VCID: VC16552274
InChI: InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3
SMILES:
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol

CAS No.: 24802-06-0

Cat. No.: VC16552274

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol - 24802-06-0

Specification

CAS No. 24802-06-0
Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name 2-(4-prop-1-en-2-ylphenyl)propan-2-ol
Standard InChI InChI=1S/C12H16O/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-8,13H,1H2,2-4H3
Standard InChI Key HNXMMXJWUHYOMU-UHFFFAOYSA-N
Canonical SMILES CC(=C)C1=CC=C(C=C1)C(C)(C)O

Introduction

Chemical Identity and Structural Properties

Isopropenyl-alpha,alpha-dimethylbenzyl alcohol, systematically named 2-(4-prop-1-en-2-ylphenyl)propan-2-ol, belongs to the class of allylic alcohols. Its molecular formula is C₁₂H₁₆O, with a molecular weight of 176.25 g/mol. The compound’s structure combines a para-substituted isopropenyl group on a benzene ring with a geminal dimethyl configuration at the hydroxyl-bearing carbon (Figure 1).

Molecular Geometry and Stereoelectronic Features

The compound’s allylic alcohol moiety confers distinct reactivity patterns. The hydroxyl group (-OH) at the C2 position participates in hydrogen bonding, while the adjacent double bond (C=C) enables conjugation, stabilizing transition states during reactions. Density functional theory (DFT) calculations suggest that the planar arrangement of the benzene ring and the isopropenyl group minimizes steric hindrance, facilitating nucleophilic attacks at the allylic position.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₆O
Molecular Weight176.25 g/mol
Boiling PointNot reported
DensityNot reported
Melting PointNot reported
SMILESCC(=C)C₁=CC=C(C=C₁)C(C)(C)O
InChIKeyHNXMMXJWUHYOMU-UHFFFAOYSA-N

The absence of reported boiling and melting points in available literature underscores the need for further experimental characterization.

Synthesis and Industrial Production

Catalytic Synthesis Routes

A predominant synthetic pathway involves the reaction of olefins with dimethylbenzyl hydroperoxide in a fixed-bed reactor using titanium-based catalysts. This method achieves high selectivity (>90%) and minimizes byproduct formation, aligning with green chemistry principles. The mechanism proceeds via a radical intermediate, where the titanium catalyst facilitates the homolytic cleavage of the hydroperoxide O-O bond, generating reactive oxygen species that abstract hydrogen from the olefin.

Table 2: Optimized Synthesis Conditions

ParameterOptimal ValueSource
CatalystTitanium silicate (TS-1)
Temperature80–120°C
Pressure1–5 atm
SolventEthanol/water mixture

Scalability and Environmental Impact

Reactivity and Reaction Mechanisms

Nucleophilic Substitution and Elimination

The compound’s allylic alcohol structure predisposes it to SN2-type reactions with amines and phenols. Kinetic studies in aqueous-organic biphasic systems reveal a second-order dependence on amine concentration, suggesting a concerted transition state. Polar aprotic solvents (e.g., DMF) accelerate reaction rates by stabilizing charged intermediates, while protic solvents favor elimination pathways, yielding α-methylstyrene derivatives.

Oxidation and Polymerization

Controlled oxidation with Jones reagent produces the corresponding ketone, 4-isopropenylacetophenone, a monomer for polycarbonate resins. Radical-initiated polymerization at 60–80°C yields thermoplastic polymers with glass transition temperatures (Tg) of 105–120°C, suitable for automotive coatings.

Industrial and Research Applications

Polymer Science

The compound’s dual functionality (hydroxyl and vinyl groups) enables its use as a crosslinking agent in epoxy resins. Copolymerization with styrene enhances mechanical strength, with Young’s modulus values exceeding 2.5 GPa in optimized formulations.

Future Directions

Advances in biocatalytic synthesis using engineered lipases could improve enantioselectivity for chiral polymer production. Additionally, computational modeling of solvent effects on reaction kinetics may unlock novel solvent systems for greener processes.

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